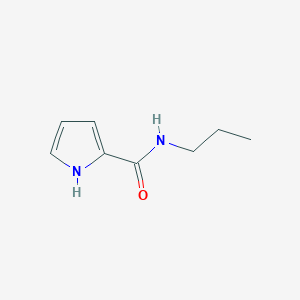
N-Propyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an analog of the endogenous cannabinoid anandamide and has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. In
作用機序
N-Propyl-1H-pyrrole-2-carboxamide interacts with the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This interaction leads to the activation of various signaling pathways, which can regulate various physiological processes, including pain perception, inflammation, and neuronal function. N-Propyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can further modulate physiological processes.
生化学的および生理学的効果
N-Propyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain perception. N-Propyl-1H-pyrrole-2-carboxamide has been investigated for its potential neuroprotective effects and has been shown to protect against neuronal damage in various models of neurodegenerative disorders.
実験室実験の利点と制限
N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of using N-Propyl-1H-pyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the scientific research of N-Propyl-1H-pyrrole-2-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. Another direction is the exploration of the interactions between N-Propyl-1H-pyrrole-2-carboxamide and other physiological processes, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of N-Propyl-1H-pyrrole-2-carboxamide for easier administration in experimental settings.
Conclusion:
In conclusion, N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound interacts with the endocannabinoid system and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its potency and low toxicity, but also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications, exploring its interactions with other physiological processes, and improving its synthesis methods and solubility.
合成法
N-Propyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of N-propylpyrrole with chloroacetyl chloride and subsequent reaction with ammonia. Another method involves the reaction of N-propylpyrrole with 2-bromoacetyl bromide, followed by reaction with ammonia. These methods have been reported in scientific literature and have been used to synthesize N-Propyl-1H-pyrrole-2-carboxamide for research purposes.
科学的研究の応用
N-Propyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential in treating various diseases, including cancer, epilepsy, and neurodegenerative disorders. Scientific research has also explored the use of N-Propyl-1H-pyrrole-2-carboxamide as a tool for studying the endocannabinoid system and its interactions with other physiological processes.
特性
CAS番号 |
120309-46-8 |
|---|---|
製品名 |
N-Propyl-1H-pyrrole-2-carboxamide |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
N-propyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h3-4,6,9H,2,5H2,1H3,(H,10,11) |
InChIキー |
LYLMJRLHNQBOIM-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CN1 |
正規SMILES |
CCCNC(=O)C1=CC=CN1 |
同義語 |
1H-Pyrrole-2-carboxamide,N-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
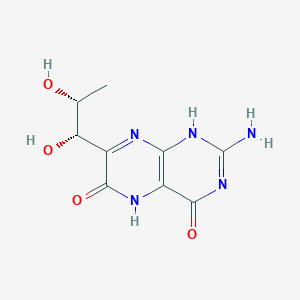
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
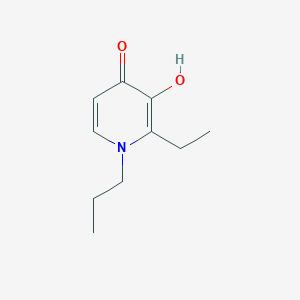
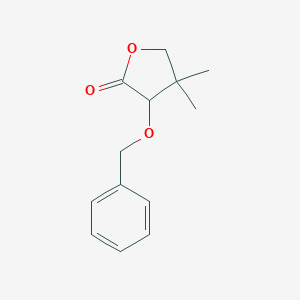
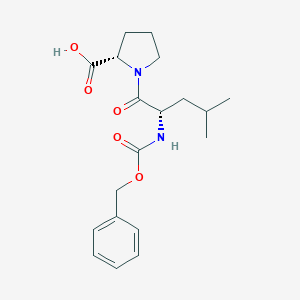
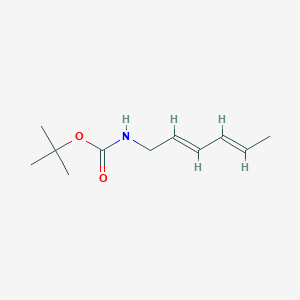
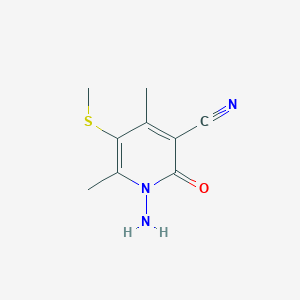
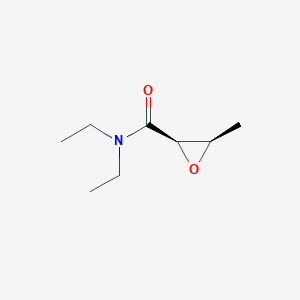
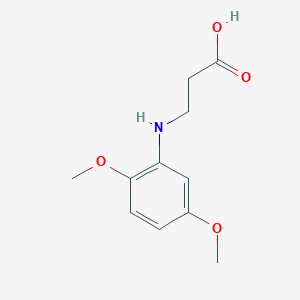
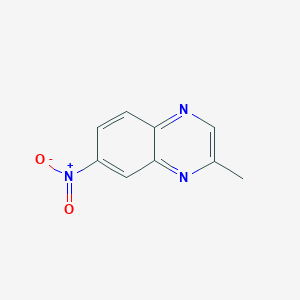
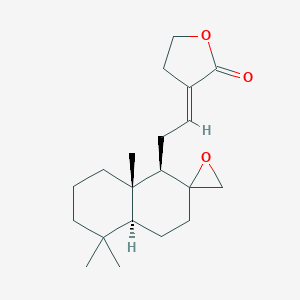
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)